4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Catalog No.
S6763128
CAS No.
2640843-15-6
M.F
C19H21BrN2O2
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-me...

CAS Number

2640843-15-6

Product Name

4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

IUPAC Name

(3-bromophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H21BrN2O2/c1-14-12-21-8-5-18(14)24-13-15-6-9-22(10-7-15)19(23)16-3-2-4-17(20)11-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3

InChI Key

ADZZYJHJLFMHHX-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br

4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a bromobenzoyl group and a methoxy group linked to a pyridine moiety. Its molecular formula is C19H21BrN2O2C_{19}H_{21}BrN_{2}O_{2}, and it has a molecular weight of approximately 389.3 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Due to the lack of information on the origin and function of this compound, there is no data available on its mechanism of action.

  • Piperidine and pyridine derivatives can exhibit various toxicities. The specific toxicity profile would depend on the entire molecular structure [].
  • The presence of bromine might introduce additional health hazards. Bromine can cause skin and eye irritation, and exposure to high levels can be harmful [].

The chemical reactivity of 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine may involve nucleophilic substitutions, particularly at the bromine site, allowing for further derivatization. The methoxy group can also undergo dealkylation under strong acidic conditions or can participate in reactions typical of ethers, such as cleavage by strong nucleophiles.

Preliminary studies suggest that 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine exhibits notable biological activities, particularly as a potential inhibitor of certain enzymes or receptors involved in neurological processes. Such compounds may be explored for their efficacy in treating conditions like anxiety or depression due to their ability to modulate neurotransmitter systems.

The synthesis of 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves several steps:

  • Formation of the Piperidine Derivative: Starting from commercially available piperidine, bromobenzoyl chloride is reacted to form the corresponding piperidinyl ketone.
  • Methoxylation: The piperidinyl ketone is then treated with an appropriate methoxy reagent (e.g., methyl iodide) under basic conditions to introduce the methoxy group.
  • Pyridine Formation: Finally, the methylated compound undergoes cyclization or coupling with a suitable pyridine derivative to yield the final product.

These steps can be optimized based on available reagents and desired yields.

4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Chemical Biology: In studies investigating receptor-ligand interactions or enzyme inhibition.
  • Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine focus on its binding affinity to various biological targets. These studies may utilize techniques such as:

  • Surface Plasmon Resonance: To assess real-time binding interactions.
  • Fluorescence Resonance Energy Transfer: To study conformational changes upon binding.
  • Molecular Docking Simulations: To predict binding modes and affinities with target proteins.

Several compounds share structural similarities with 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine, including:

Compound NameCAS NumberKey Features
4-{[1-(4-bromobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine2380042-90-8Similar structure but different position of methyl group on pyridine.
1-(4-Bromobenzoyl)piperidine766294Lacks the methoxy and pyridine components, focusing solely on piperidine.
(3-Bromophenyl)-[4-(methylamino)piperidin-1-yl]methanone83748040Contains a similar piperidinyl structure but with different substituents.

Uniqueness

The uniqueness of 4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The presence of both a bromobenzoyl moiety and a methoxy group on the pyridine ring can potentially influence its pharmacokinetic properties and receptor selectivity.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

388.07864 g/mol

Monoisotopic Mass

388.07864 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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